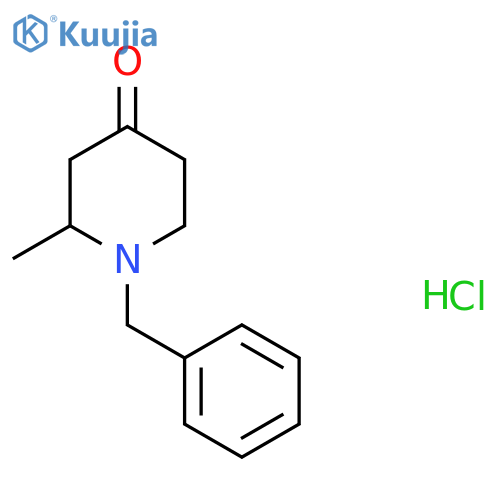Cas no 1956341-35-7 (N-Benzyl-2-methylpiperidin-4-one Hydrochloride)

1956341-35-7 structure
商品名:N-Benzyl-2-methylpiperidin-4-one Hydrochloride
CAS番号:1956341-35-7
MF:C13H18ClNO
メガワット:239.741122722626
MDL:MFCD19382499
CID:4728275
N-Benzyl-2-methylpiperidin-4-one Hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-BENZYL-2-METHYLPIPERIDIN-4-ONE HCL
- 1-Benzyl-2-methylpiperidin-4-one hydrochloride
- 1-Benzyl-2-methyl-4-piperidinone Hydrochloride
- 1-Benzyl-2-methylpiperidin-4-one, HCl
- N-Benzyl-2-methylpiperidin-4-one hydrochloride
- N-Benzyl-2-methylpiperidin-4-one Hydrochloride
-
- MDL: MFCD19382499
- インチ: 1S/C13H17NO.ClH/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H
- InChIKey: QFMIKEIBDQJQAZ-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C1CCN(CC2C=CC=CC=2)C(C)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 221
- トポロジー分子極性表面積: 20.3
N-Benzyl-2-methylpiperidin-4-one Hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Benzyl-2-methylpiperidin-4-one Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B537560-500mg |
N-Benzyl-2-methylpiperidin-4-one Hydrochloride |
1956341-35-7 | 500mg |
$ 275.00 | 2022-06-01 | ||
| AstaTech | 55929-1/G |
N-BENZYL-2-METHYLPIPERIDIN-4-ONE HCL |
1956341-35-7 | 97% | 1g |
$162 | 2023-09-17 | |
| AstaTech | 55929-5/G |
N-BENZYL-2-METHYLPIPERIDIN-4-ONE HCL |
1956341-35-7 | 97% | 5g |
$486 | 2023-09-17 | |
| TRC | B537560-100mg |
N-Benzyl-2-methylpiperidin-4-one Hydrochloride |
1956341-35-7 | 100mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B537560-50mg |
N-Benzyl-2-methylpiperidin-4-one Hydrochloride |
1956341-35-7 | 50mg |
$ 50.00 | 2022-06-01 | ||
| Chemenu | CM120337-1g |
1-Benzyl-2-methyl-4-piperidinone Hydrochloride |
1956341-35-7 | 95% | 1g |
$178 | 2023-02-18 | |
| AstaTech | 55929-25/G |
N-BENZYL-2-METHYLPIPERIDIN-4-ONE HCL |
1956341-35-7 | 97% | 25g |
$1701 | 2023-09-17 |
N-Benzyl-2-methylpiperidin-4-one Hydrochloride 関連文献
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
1956341-35-7 (N-Benzyl-2-methylpiperidin-4-one Hydrochloride) 関連製品
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 13769-43-2(potassium metavanadate)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 61549-49-3(9-Decenenitrile)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2039-76-1(3-Acetylphenanthrene)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1956341-35-7)N-Benzyl-2-methylpiperidin-4-one Hydrochloride

清らかである:99%/99%
はかる:1g/5g
価格 ($):184/488